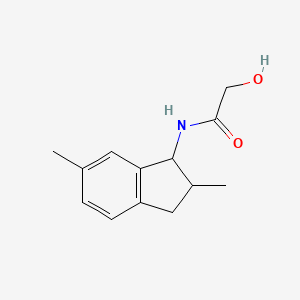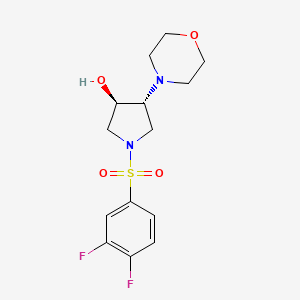![molecular formula C18H21N3O2 B6638190 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone, also known as MPPE, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies. In
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone is not fully understood. However, it is believed to act as a serotonin and norepinephrine reuptake inhibitor, similar to many antidepressant drugs. It may also have an effect on other neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects
1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. It has also been shown to have anti-inflammatory effects and may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone in lab experiments is its relatively low toxicity. It has also been shown to have high bioavailability, meaning that it can easily enter the bloodstream and reach the brain. However, one limitation of using 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone in lab experiments is its relatively short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone. One area of interest is its potential as a treatment for other psychiatric disorders, such as anxiety and post-traumatic stress disorder. It may also have potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and long-term effects.
Conclusion
In conclusion, 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone is a promising chemical compound that has been widely studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. Further research is needed to fully understand the potential of 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone involves the reaction of 2-bromopyridine-3-carbaldehyde with 2-methoxyphenylpiperazine in the presence of palladium acetate and triethylamine. The reaction proceeds through a palladium-catalyzed coupling reaction, resulting in the formation of 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone. The yield of this reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its potential as an antidepressant. Studies have shown that 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone has antidepressant-like effects in animal models of depression. It has also been shown to enhance the effects of other antidepressant drugs.
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-7-3-2-6-15(17)16-13-20-9-10-21(16)18(22)11-14-5-4-8-19-12-14/h2-8,12,16,20H,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPHTROXRMCEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)

![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)
![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)
![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)


![2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)

![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)